BenchChemオンラインストアへようこそ!

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

Regioselective synthesis Protecting group strategy Pramipexole intermediate

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide (CAS 106006-80-8, also referenced as CAS 104617-51-8; synonyms: 6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole, Acetyl Pramipexole) is a heterocyclic small molecule (C₉H₁₃N₃OS, MW 211.28 g/mol) belonging to the 2-aminotetrahydrobenzothiazole class. It serves a dual role: (i) as a pivotal N-acetyl-protected intermediate in the patented synthesis of the antiparkinsonian dopamine D₂/D₃ agonist pramipexole , and (ii) as a characterized impurity reference standard (Pramipexole Impurity essential for analytical method development, validation, and quality control in pharmaceutical manufacturing.

Molecular Formula C9H13N3OS
Molecular Weight 211.29 g/mol
CAS No. 106006-80-8
Cat. No. B168800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
CAS106006-80-8
Molecular FormulaC9H13N3OS
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=C(C1)SC(=N2)N
InChIInChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13)
InChIKeyQXKCTWPNUINDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide (CAS 106006-80-8): Compound Profile for Scientific Procurement


N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide (CAS 106006-80-8, also referenced as CAS 104617-51-8; synonyms: 6-Acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole, Acetyl Pramipexole) is a heterocyclic small molecule (C₉H₁₃N₃OS, MW 211.28 g/mol) belonging to the 2-aminotetrahydrobenzothiazole class . It serves a dual role: (i) as a pivotal N-acetyl-protected intermediate in the patented synthesis of the antiparkinsonian dopamine D₂/D₃ agonist pramipexole [1], and (ii) as a characterized impurity reference standard (Pramipexole Impurity 22) essential for analytical method development, validation, and quality control in pharmaceutical manufacturing [2]. Suppliers offer this compound at purities of ≥95% (HPLC), with comprehensive characterization data packages compliant with ICH and pharmacopoeial guidelines [2].

Why N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide Cannot Be Replaced by Pramipexole or Its Des-acetyl Analog


Substituting this compound with pramipexole (CAS 104632-26-0) or its des-acetyl congener 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4) negates its two core use cases. First, as a synthetic intermediate, the N-acetyl group at the 6-position constitutes an orthogonal protecting group that enables regioselective derivatization at the 2-amino position; using the unprotected 2,6-diamino species directly leads to uncontrolled bis-functionalization and complex product mixtures [1]. Second, as a pharmacopoeia-recognized impurity reference standard (Pramipexole Impurity 22 / Acetyl Pramipexole), its distinct chromatographic retention properties, molecular ion mass, and fragmentation pattern are specifically required for HPLC-MS system suitability testing and impurity profiling per USP/EP pramipexole monographs—neither pramipexole itself nor other impurities can serve as a surrogate for this specific retention time marker [2].

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide: Quantified Differential Evidence Against Closest Analogs


Regioselective Monoprotection Enables Single-Isomer Product: Acetyl-Protected vs. Unprotected 2,6-Diamino Intermediate

The target compound possesses a single free amino group (at position 2) available for subsequent functionalization, owing to the N-acetyl protecting group at position 6. In contrast, 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 104617-49-4), the immediate downstream intermediate, presents two chemically equivalent amino groups, leading to statistical mixtures of mono- and bis-alkylated/acylated products upon reaction with propionaldehyde/reducing agent [1]. The acetyl group is quantitatively cleaved by refluxing aqueous HBr only after selective 2-amino manipulation is complete, as documented in the original patent synthesis route where compound (III) (the target compound) is hydrolyzed to racemic 2,6-diamino intermediate (IV) prior to optical resolution and reductive amination to pramipexole [1][2].

Regioselective synthesis Protecting group strategy Pramipexole intermediate

Chromatographic Differentiation: Distinct Retention Behavior vs. Pramipexole in Compendial HPLC Methods

In reversed-phase HPLC systems used for pramipexole purity testing per USP/EP monographs, the target compound (Acetyl Pramipexole) exhibits a unique retention time that is chromatographically resolved from pramipexole itself and from other specified impurities such as Pramipexole Related Compound A (the des-propyl, 2,6-diamino derivative) . The influence of analyte molecular properties on retention in chaotropic chromatography systems has been systematically characterized: the compound's higher hydrophobicity (logP ~1.69 vs. pramipexole logP ~0.4) drives stronger stationary phase interactions, enabling baseline separation critical for accurate quantification [1]. The compound is identified with a distinct relative retention time (RRT) marker, and its molecular ion (m/z 212.1 [M+H]⁺) provides unambiguous MS detection orthogonal to pramipexole (m/z 212.1 [M+H]⁺; note: isobaric but distinguishable by fragmentation pattern and retention) and the 2,6-diamino impurity (m/z 170.1 [M+H]⁺) .

Impurity profiling HPLC system suitability Pharmacopoeial analysis

Structural Confirmation and Batch-to-Batch Consistency: IR Spectrum and Physical Parameters Match Literature

The one-step cyclization synthesis of the target compound from N-(4-oxocyclohexyl)acetamide and thiourea with Br₂ in hot acetic acid has been optimized, yielding the product whose infrared (IR) spectrum and physical parameters are fully consistent with literature values [1]. The method is described as simply operated with easy-to-control craft conditions and a high product receiving rate, supporting reproducible procurement [1]. In its role as Pramipexole Impurity 22, commercial suppliers provide it with comprehensive characterization data including ¹H NMR, ¹³C NMR, HRMS, and HPLC purity certificates (≥95%), ensuring traceability for regulatory submissions . The compound's InChI Key (QXKCTWPNUINDQK-UHFFFAOYSA-N) and canonical SMILES (CC(=O)NC1CCC2=C(C1)SC(=N2)N) provide unambiguous digital identity verification .

Structural elucidation Quality assurance Intermediate characterization

Dual Market Utility: Simultaneous Service as Synthetic Intermediate and Certified Impurity Reference Standard vs. Single-Purpose Comparators

Unlike pramipexole (active pharmaceutical ingredient only) or the 2,6-diamino derivative (synthetic intermediate only), the target compound is uniquely positioned to serve both the chemical development and analytical quality control supply chains [1]. In its hydrobromide salt form (CAS 104617-50-7), it is a meticulously characterized reference material that complies with USP, EMA, JP, and BP requirements, supported by a detailed Structure Elucidation Report (SER), and is directly applicable for ANDA/NDA submissions and commercial manufacturing of pramipexole [2]. This dual functionality reduces the number of separate chemical entities a procurement group must source, validate, and inventory for a pramipexole development program [1][2].

Reference standard Synthetic intermediate Procurement efficiency

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide: Prioritized Research and Industrial Application Scenarios


GMP Pramipexole API Manufacturing: Regioselective Intermediate for Convergent Synthesis

In the convergent synthesis of pramipexole dihydrochloride monohydrate per the original Thomae (Boehringer Ingelheim) patent route, this compound serves as the penultimate protected intermediate. The N-acetyl group at position 6 ensures that subsequent N-alkylation (reductive amination with propionaldehyde) occurs exclusively at the 2-amino position, avoiding the bis-alkylated byproduct that would arise from the unprotected 2,6-diamino species. After selective 2-functionalization, the acetyl group is hydrolyzed with refluxing HBr to reveal the free 6-amino group for salt formation [1]. This scenario is directly supported by the synthetic route disclosed in EP 0186087 and US 4,731,374 [1].

Pharmacopoeial Impurity Profiling and ANDA/NDA Regulatory Submission Support

As Pramipexole Impurity 22 (Acetyl Pramipexole), this compound is used as a certified reference standard for HPLC system suitability testing, method validation (AMV), and stability-indicating assay development per USP and EP pramipexole monographs. Its distinct chromatographic retention properties, characterized in chaotropic reversed-phase systems, ensure it is resolved from pramipexole and other specified impurities such as Pramipexole Related Compound A [2][3]. Regulatory-grade batches are supplied with full Structure Elucidation Reports (SER) and certificates of analysis, directly supporting ANDA and NDA quality modules [3].

Medicinal Chemistry: Scaffold for 2-Aminotetrahydrobenzothiazole Library Synthesis

The target compound serves as a versatile starting material for medicinal chemistry exploration of 2-aminotetrahydrobenzothiazole derivatives beyond pramipexole. The 2-amino group can be acylated, sulfonylated, or alkylated while the 6-acetamido group remains protected, enabling parallel library synthesis of 2-substituted analogs. After diversification, the 6-acetyl group can be removed to yield 2-substituted-6-amino-4,5,6,7-tetrahydrobenzothiazoles for biological screening against dopamine receptor subtypes (D₂, D₃, D₄), serotonin receptors (5-HT₁A), or other CNS targets, as exemplified by recent triple-target D₂R/D₃R/5-HT₁AR agonist programs [4].

Quality Control Batch Release Testing in Commercial Pramipexole Manufacturing

In commercial pramipexole drug substance and drug product manufacturing, this compound is employed as a working standard for routine impurity limit testing. Its availability from multiple regulatory-compliant suppliers (Veeprho, ChemWhat, Molcan) with documented purity ≥95% (HPLC) and full characterization packages ensures consistent lot-to-lot performance in QC laboratories. The compound's stability under recommended storage conditions (2–8°C, protect from light) supports long-term use as a reference standard in validated analytical methods [3].

Quote Request

Request a Quote for N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.